![molecular formula C18H12N4O3 B2958909 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 1170206-68-4](/img/no-structure.png)

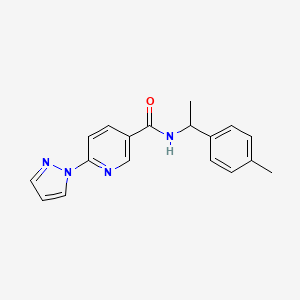

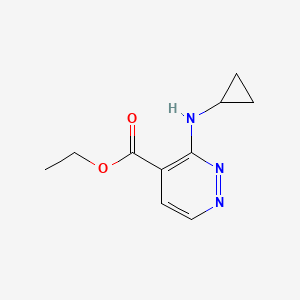

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

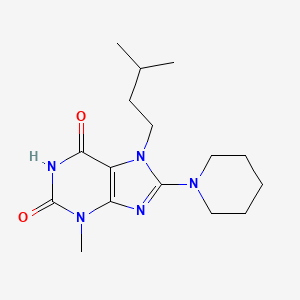

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, also known as BDPPO, is a heterocyclic compound that has attracted significant research interest due to its potential applications in various fields such as material science, medicinal chemistry, and biological research. BDPPO belongs to the family of oxadiazoles, which are known for their diverse biological and pharmacological activities.

Applications De Recherche Scientifique

Antimicrobial Activities

The synthesis of novel derivatives related to oxadiazole, including the structure , has been reported with significant antimicrobial activities. These derivatives have been synthesized and their identities established through comprehensive spectral and elemental analysis. They have been screened for their antibacterial and antifungal activities against a variety of Gram-positive, Gram-negative bacteria, and fungi, showing promise as antimicrobial agents (Siddiqui et al., 2013; Umesha & Basavaraju, 2014).

Antioxidant Potentials

Research has been conducted on the development of oxadiazole derivatives as potent antioxidants. The synthesis and characterization of these derivatives, including the assessment of their medicinal potentials, have unveiled compounds with strong antioxidant activity compared to standard controls, suggesting their utility in combating oxidative stress-related diseases (Chennapragada & Palagummi, 2018).

Organic Light-Emitting Diodes (OLEDs)

In the realm of materials science, oxadiazole derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs). Studies on iridium(III) complexes bearing oxadiazole-substituted amide ligands have highlighted their promising use in highly efficient green phosphorescent OLEDs with low efficiency roll-off, demonstrating the compound's relevance in advanced electronic and photonic devices (Zhang et al., 2016).

Structural and Physical Properties

The compound has also been the subject of studies focusing on its structural and physical properties, such as crystal structure analysis through X-ray diffraction, Hirshfeld surface analysis, and thermal analysis. These studies provide deep insights into the molecular geometry, stability, and potential applications of the compound in various fields (Kumara et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole, which is synthesized from salicylaldehyde and hydrazine hydrate. The second intermediate is 5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, which is synthesized from 3-phenyl-1H-pyrazole-4-carboxylic acid and thionyl chloride. These two intermediates are then coupled together using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ { "name": "Salicylaldehyde", "amount": "1 equivalent" }, { "name": "Hydrazine hydrate", "amount": "2 equivalents" }, { "name": "3-phenyl-1H-pyrazole-4-carboxylic acid", "amount": "1 equivalent" }, { "name": "Thionyl chloride", "amount": "2 equivalents" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "reagents": [ { "name": "Salicylaldehyde", "amount": "1 equivalent" }, { "name": "Hydrazine hydrate", "amount": "2 equivalents" } ], "conditions": "Reflex for 6 hours in ethanol", "yield": "80%" }, { "step": "Synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole", "reagents": [ { "name": "3-phenyl-1H-pyrazole-4-carboxylic acid", "amount": "1 equivalent" }, { "name": "Thionyl chloride", "amount": "2 equivalents" } ], "conditions": "Reflex for 6 hours in dichloromethane", "yield": "85%" }, { "step": "Coupling of intermediates", "reagents": [ { "name": "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "amount": "1 equivalent" }, { "name": "5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "conditions": "Reflex for 12 hours in dichloromethane", "yield": "70%" } ] } | |

Numéro CAS |

1170206-68-4 |

Formule moléculaire |

C18H12N4O3 |

Poids moléculaire |

332.319 |

Nom IUPAC |

3-(1,3-benzodioxol-5-yl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C18H12N4O3/c1-2-4-11(5-3-1)16-13(9-19-21-16)18-20-17(22-25-18)12-6-7-14-15(8-12)24-10-23-14/h1-9H,10H2,(H,19,21) |

Clé InChI |

XPKPGQXAADIYFI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(NN=C4)C5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)

![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)

![1-[4-(3-Nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2958842.png)

![3-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2958846.png)